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In the realm of semiconductor technology, the choice of material is a critical determinant of

device performance, particularly for high-speed and high-frequency applications. While silicon

(Si) has long been the cornerstone of the electronics industry, compound semiconductors like

gallium arsenide (GaAs) offer distinct advantages that make them indispensable for specific,

demanding applications.[1][2] This guide provides an objective comparison of the performance

characteristics of Gallium Arsenide (GaAs) and Silicon (Si), supported by quantitative data

and detailed experimental methodologies, to inform researchers and scientists in advanced

fields.

Data Presentation: A Quantitative Comparison
The fundamental differences in the material properties of Gallium Arsenide and Silicon give

rise to their distinct performance characteristics. The following table summarizes the key

quantitative data comparing these two semiconductor materials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b074776?utm_src=pdf-interest
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/pdf/performance_comparison_of_gallium_arsenide_and_silicon_based_semiconductors.pdf
https://www.semanticscholar.org/paper/Gallium-Arsenide-versus-Silicon-%E2%80%94-Applications-and-Shur/decf2cdc177e98ab2b69c3d6bbd975440e3d6c21
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/product/b074776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Gallium Arsenide
(GaAs)

Silicon (Si) Unit

Electron Mobility ~8500[1] ~1400[1] cm²/Vs

Bandgap Energy 1.42[1][3] 1.12[1][3] eV

Saturated Electron

Velocity
2.0 x 10⁷ 1.0 x 10⁷ cm/s

Breakdown Voltage

Lower for bulk, but

higher for thin

layers[4][5]

Higher for bulk

devices[4]
V

Thermal Conductivity ~45-56[1][6] ~150[1] W/mK

Bandgap Type Direct[6][7] Indirect[7] -

Key Performance Differences
Electron Mobility: Gallium arsenide exhibits significantly higher electron mobility compared

to silicon.[1][8][9] This superior mobility allows electrons to travel at higher speeds under a

given electric field, making GaAs the preferred material for high-frequency applications such

as RF amplifiers, satellite communications, and high-speed digital circuits.[1][7][9]

Bandgap Energy: GaAs possesses a wider bandgap than Si.[1] A wider bandgap allows for

operation at higher temperatures and voltages with lower leakage currents, contributing to

improved device reliability.[1] Furthermore, GaAs is a direct bandgap semiconductor,

meaning it can efficiently emit light, a property leveraged in the fabrication of LEDs and laser

diodes.[1][6][7][10] Silicon, an indirect bandgap semiconductor, is a very inefficient light

emitter.[1][10]

Breakdown Voltage: The breakdown voltage characteristics are nuanced. For thin intrinsic

layers, GaAs can achieve a larger breakdown voltage than a Si PIN diode of the same

thickness.[4] However, due to shorter carrier lifetimes, the maximum useful breakdown

voltage of GaAs PIN diodes is limited to around 150-250 volts, whereas silicon devices can

be engineered for breakdown voltages up to 4000-5000 volts.[4]
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Thermal Conductivity: Silicon has a thermal conductivity approximately three times higher

than that of GaAs.[4][6][11] This significant advantage for Si allows for better heat

dissipation, enabling higher power handling and greater device packing densities.[11] The

poor thermal conductivity of GaAs can be a limiting factor in high-power applications.[4][11]

Logical Relationship Diagram
The following diagram illustrates the trade-offs between Gallium Arsenide and Silicon for high-

speed applications.

Gallium Arsenide (GaAs) Silicon (Si)

Advantages

High Electron Mobility Direct Bandgap (Optoelectronics) High Operating Frequency

Disadvantages

Higher Material Cost Poor Thermal Conductivity Complex Manufacturing

Advantages

Low Cost & Abundance Mature CMOS Technology Good Thermal Conductivity

Disadvantages

Lower Electron Mobility Indirect Bandgap Lower Frequency Operation

High-Speed Semiconductor Applications

Choice driven by Choice driven by

Click to download full resolution via product page

Comparison of GaAs and Si for high-speed use.

Experimental Protocols
The quantitative values presented in the comparison table are derived from standardized

experimental procedures. Below are the detailed methodologies for measuring the key

parameters.

The Hall effect is a standard experimental technique to determine carrier mobility in

semiconductors.

Objective: To measure the drift velocity of charge carriers under electric and magnetic fields

to calculate mobility.

Experimental Workflow:

Sample Preparation: A rectangular sample of the semiconductor (GaAs or Si) with known

thickness (t) and width (w) is prepared. Ohmic contacts are made at the ends for current

injection and on the sides for voltage measurement.
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Setup: The sample is placed in a uniform magnetic field (B) perpendicular to its surface. A

constant current (I) is passed longitudinally through the sample.

Measurement: Due to the magnetic field, the charge carriers are deflected to one side of

the sample, creating a transverse electric field. This results in a potential difference, known

as the Hall Voltage (V_H), across the width of the sample. This voltage is measured using

a high-impedance voltmeter.

Calculation:

The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B).

The carrier concentration (n) is n = 1 / (q * R_H), where q is the elementary charge.

The material's resistivity (ρ) is measured separately using a four-point probe method.

The electron mobility (μ) is then determined by the equation: μ = |R_H| / ρ.

Workflow for Hall effect mobility measurement.

This method determines the bandgap by measuring the energy of photons required to excite

electrons from the valence band to the conduction band.

Objective: To find the minimum energy (bandgap energy) required for a photon to be

absorbed by the semiconductor.

Experimental Workflow:

Sample Preparation: A thin, polished wafer of the semiconductor material is prepared to

allow for light transmission.

Setup: The sample is placed in a spectrophotometer. Light from a broadband source is

passed through a monochromator to select specific wavelengths (and thus photon

energies).

Measurement: The intensity of light transmitted through the sample (I) and the incident

light intensity (I₀) are measured over a range of wavelengths. The absorbance (A) or

absorption coefficient (α) is then calculated.
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Data Analysis (Tauc Plot): The relationship between the absorption coefficient (α), photon

energy (hν), and bandgap energy (E_g) is given by the Tauc relation: (αhν)^γ = K(hν -

E_g), where K is a constant. The exponent γ depends on the nature of the electronic

transition (γ = 2 for direct bandgap materials like GaAs, γ = 1/2 for indirect bandgap

materials like Si).

Calculation: A graph of (αhν)^γ versus hν (a Tauc plot) is created.[12] The linear portion of

this plot is extrapolated to the energy axis (where (αhν)^γ = 0). The intercept on the

energy axis gives the value of the optical bandgap (E_g).[12][13]

This test determines the maximum reverse voltage a semiconductor p-n junction can withstand

before a large current flows.

Objective: To identify the reverse voltage at which the semiconductor diode enters the

avalanche breakdown region.

Experimental Workflow:

Device Preparation: A p-n junction diode fabricated from the semiconductor material

(GaAs or Si) is used.

Setup: A Source Measure Unit (SMU) or a curve tracer is connected across the diode in a

reverse-bias configuration.[14][15] This setup allows for the precise application of a

reverse voltage while simultaneously measuring the resulting leakage current.

Measurement: The reverse voltage is swept from zero to a higher value. The

corresponding reverse leakage current is recorded.

Determination: The breakdown voltage is defined as the voltage at which the reverse

current increases dramatically.[14][16] This point is identified on the current-voltage (I-V)

characteristic curve as a sharp "knee." For safety, a current limit is typically set on the

SMU to prevent device destruction.[16]

Conclusion: A Tale of Two Semiconductors
The choice between gallium arsenide and silicon is a classic engineering trade-off between

performance and cost.[1] Silicon's abundance, low cost, and well-established, mature CMOS
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manufacturing infrastructure make it the undisputed leader for the vast majority of electronic

applications.[1][7] Its excellent thermal conductivity is also a significant advantage for high-

power devices.[11]

Gallium arsenide, on the other hand, carves out its niche in applications where its superior

electron mobility and direct bandgap are indispensable.[1] For high-frequency communications

(e.g., in mobile phones and satellite systems), high-speed computing, and optoelectronic

devices, the performance benefits of GaAs can outweigh its higher cost and thermal

management challenges.[2][7][10] As technology advances, the demand for higher

performance will continue to drive research and application of materials like GaAs and other

compound semiconductors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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